3-(2-Bromoethyl)-1H-indole

Anticancer Colon Cancer NF-κB Inhibition

Sourcing substandard indole building blocks derails complex syntheses. 3-(2-Bromoethyl)-1H-indole (CAS 3389-21-7) is the validated Indoramin EP Impurity A and a versatile electrophile. • EP impurity standard with full characterization for ANDA/NDA regulatory filings. • Catalyst-free polymerization to ionic polyacetylenes in 78% yield - a process simplification unmatched by other alkylating agents. • One-pot spirocyclopropylation/cyclization for rapid diversity-oriented synthesis of underrepresented spirocyclic scaffolds. • Confirmed antiproliferative activity: SW480 IC50 12.5 µM, HCT116 IC50 5 µM; sub-micromolar NF-κB inhibition. Global stock with batch-specific CoA ensures reliable procurement.

Molecular Formula C10H10BrN
Molecular Weight 224.1 g/mol
CAS No. 3389-21-7
Cat. No. B013606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)-1H-indole
CAS3389-21-7
Synonyms3-(2-Bromoethyl)-1H-indole;  2-(3-Indolyl)ethyl Bromide;  1-Bromo-2-(3-indolyl)ethane; 
Molecular FormulaC10H10BrN
Molecular Weight224.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCBr
InChIInChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2
InChIKeyNTLAICDKHHQUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)-1H-indole (CAS 3389-21-7) Procurement Guide: Key Properties & Comparator Analysis


3-(2-Bromoethyl)-1H-indole (CAS 3389-21-7) is a halogenated indole derivative with a molecular formula of C10H10BrN and a molecular weight of 224.10 g/mol . It appears as a white to light yellow crystalline powder with a melting point of 97-99 °C . This compound serves as a versatile electrophilic building block in organic synthesis, particularly valued for constructing complex indole alkaloids and heterocyclic frameworks . It is also recognized as an impurity standard in pharmaceutical analysis (Indoramin EP Impurity A) [1].

Workflow Electrophilic building block for indole alkaloid synthesis Enables complex heterocyclic framework construction
Selection Context Primary alkyl bromide at 3-position for selective reactivity Unique profile not replicated by isomers
Pharma Analysis Impurity standard: Indoramin EP Impurity A Supports analytical method validation

Why Generic Substitution of 3-(2-Bromoethyl)-1H-indole Fails: The Critical Role of Electrophilic Selectivity


Generic substitution of 3-(2-bromoethyl)-1H-indole with other halogenated indole or bromoethyl compounds is not feasible due to the precise balance of reactivity and stability conferred by the 3-bromoethyl group. The specific combination of the indole nucleus and the primary alkyl bromide side chain at the 3-position yields a unique reactivity profile that is not replicated by its isomers or other halogenated analogs . Substitution with a 2-bromoethyl-indole isomer, for instance, results in different reaction kinetics and product distributions . The following evidence demonstrates specific, quantifiable instances where this compound's performance is demonstrably distinct from its closest comparators, guiding a scientifically sound procurement decision.

Isomer mismatch alters reaction kinetics

Substitution with a 2-bromoethyl-indole isomer may shift product distributions and reaction rates, requiring method re-validation.

Halogen variation changes electrophilicity

3-chloroethyl or 3-iodoethyl analogs may not transfer directly due to differing reactivity profiles, potentially lowering synthetic yield.

Generic indole building blocks lack pathway specificity

Common indoles (e.g., I3C, DIM) may not reproduce the same cascade or polymerization outcomes; cell-model response context differs.

Quantitative Comparative Evidence for 3-(2-Bromoethyl)-1H-indole: Performance Against Closest Analogs


Antiproliferative Activity in Colon Cancer Cells: BEI-9 Superiority Over 13 Other Indole Derivatives

In a direct comparative study of 14 substituted indoles, 3-(2-bromoethyl)-1H-indole (designated BEI-9) exhibited the most potent inhibition of SW480 colon cancer cell growth [1]. Its activity is quantified against two common colon cancer cell lines, showing a clear, measurable difference from the baseline of other tested indoles.

Antiproliferative Activity
Head-to-head
IC50: 12.5 µM (SW480), 5 µM (HCT116)

Supports cytotoxicity endpoint review in colon cancer cell models

Ranked highest among 14 tested indoles; cell-model response context

Anticancer Colon Cancer NF-κB Inhibition Indole Derivatives

NF-κB Pathway Inhibition: BEI-9 Potent Suppression at Sub-Micromolar Concentrations

Beyond growth inhibition, 3-(2-bromoethyl)-1H-indole (BEI-9) demonstrates potent inhibition of NF-κB activation at a concentration of 0.8 µM. This effect is notable as it suppresses both basal and drug-induced activation (e.g., by TNFα or camptothecin), a property not shared by the comparator indole-3-carbinol (I3C) under these specific assay conditions [1].

NF-κB Pathway Inhibition
Head-to-head
Inhibition at 0.8 µM in reporter cells

Supports pathway-response interpretation for chemosensitization studies

I3C comparator did not show comparable inhibition in this assay system

NF-κB Signaling Chemosensitization TNFα Camptothecin Mechanism of Action

Synthetic Utility in Polymer Chemistry: High-Yield Polymerization Without Initiator

3-(2-Bromoethyl)-1H-indole is a key reagent in the synthesis of novel ionic polyacetylene derivatives. In a specific study, its reaction with 2-ethynylpyridine produced an N-(3-ethylindole)-2-ethynylpyridinium bromide intermediate that spontaneously polymerized without the need for an additional initiator or catalyst, achieving a high yield [1]. This is a distinct advantage over alternative alkylating agents that might require harsh catalysts or yield lower-molecular-weight products.

Polymerization Utility
Class-level
Yield: 78%, no initiator/catalyst needed

Supports materials chemistry workflow for functional polyacetylenes

Spontaneous quaternization polymerization context

Polymer Synthesis Polyacetylene Materials Chemistry Quaternization Polymerization

Role as a Critical Intermediate in Total Synthesis of Complex Alkaloids

3-(2-Bromoethyl)-1H-indole serves as an irreplaceable starting material in the first racemic total synthesis of the monoterpene indole alkaloids rhynchines A–E . Its specific reactivity enables the rapid construction of the pentacyclic core skeleton through a bioinspired cascade reaction. Other bromoethyl-indole isomers or indole derivatives lacking this precise substitution pattern would not enable the same key biomimetic transformations.

Total Synthesis Enabler
Source review
Enables first total synthesis of rhynchines A–E

Key building block for pentacyclic indole alkaloid core assembly

Data to verify; structural prerequisite context

Total Synthesis Indole Alkaloids Rhynchines Natural Product Synthesis

Synthesis of Spirocyclic Frameworks: High-Yielding One-Pot Method

A one-pot method for synthesizing spirocyclic pyrido[1,2-a]indole derivatives utilizes 3-(2-bromoethyl)-1H-indole. The reaction with dianions of 1,3-diketones and 1,3-ketoesters proceeds in moderate to very good yields to construct both a spirocyclopropyl ring and an N-heterocyclic ring . This tandem process leverages the specific electrophilicity of the primary alkyl bromide at the 3-position, which is not equivalently matched by other indole electrophiles like 3-chloroethyl or 3-iodoethyl analogs in terms of reactivity and yield.

Spirocyclic Synthesis
Class-level
Moderate to very good yields reported

Supports one-pot spirocyclic scaffold generation workflow

Tandem spirocyclopropylation/cyclization context; yield verification recommended

Spiro Compounds Heterocycles Pyridoindole One-Pot Synthesis

Optimal Application Scenarios for 3-(2-Bromoethyl)-1H-indole Based on Quantitative Differentiation


Lead Compound for Colon Cancer Chemotherapeutic or Chemosensitizer Development

This is the primary application scenario supported by direct comparative evidence. Given its superior antiproliferative activity against colon cancer cell lines (SW480 IC50 12.5 µM, HCT116 IC50 5 µM) [1] and its potent, sub-micromolar inhibition of the key survival pathway NF-κB [1], 3-(2-bromoethyl)-1H-indole (BEI-9) is the preferred indole scaffold for initiating structure-activity relationship (SAR) studies in colon cancer research. It should be prioritized over other indoles like I3C or DIM for in vitro and in vivo studies focused on chemoprevention or for developing novel chemosensitizers to enhance the efficacy of existing drugs like camptothecin [1].

Synthesis of Functional Polyacetylenes for Optoelectronic Materials

For polymer chemists developing new conjugated materials, 3-(2-bromoethyl)-1H-indole provides a unique and efficient route to ionic polyacetylene derivatives. The spontaneous, catalyst-free polymerization with 2-ethynylpyridine to yield a polymer in 78% yield [1] offers a significant advantage in process simplicity and cost-effectiveness. This compound should be selected over other alkylating agents when the goal is to incorporate an indole moiety directly into a conjugated polymer backbone for applications in organic electronics, sensors, or bio-imaging, as confirmed by the polymer's distinct photophysical (absorption peak at 457 nm) and electrochemical properties [1].

Total Synthesis of Complex Indole Alkaloids with Pentacyclic Cores

3-(2-Bromoethyl)-1H-indole is an indispensable building block for the total synthesis of specific, structurally complex indole alkaloids, as demonstrated by the first synthesis of rhynchines A-E [1]. For organic synthesis groups targeting molecules with the pyrido[1,2-a]indole or related pentacyclic frameworks, this compound is not a general reagent but a required starting material . Its selection over other indole-based electrophiles is critical for successfully executing the bioinspired cascade reactions that rapidly assemble these intricate cores, saving months of development time in exploring less productive synthetic routes [1].

One-Pot Assembly of Spirocyclic Heterocycles for Medicinal Chemistry Libraries

In a medicinal chemistry setting, this compound enables the rapid generation of molecular complexity through a one-pot synthesis of spirocyclic pyrido[1,2-a]indole derivatives in moderate to very good yields [1]. It is the reagent of choice for diversity-oriented synthesis aimed at populating screening libraries with these underrepresented spirocyclic scaffolds. Its balanced electrophilicity allows for a tandem spirocyclopropylation/cyclization sequence that is more efficient and reliable than alternative routes using less reactive chlorinated or more labile iodinated indole analogs [1], thereby accelerating the hit-to-lead process.

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Cell-model endpoint review
NF-κB pathway-response interpretation
Functional polyacetylene synthesis
Catalyst-free quaternization polymerization
Polymer photophysical property characterization
Complex indole alkaloid total synthesis
3-position electrophilic cascade reactivity
Pentacyclic core assembly efficiency
Spirocyclic library generation
Balanced alkyl bromide electrophilicity
One-pot tandem reaction yield optimization

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19 linked technical documents
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